

Pharmacokinetic Study Data and Protocol

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Compound Focus: Cyc-116

CAS No.: 693228-63-6

Cat. No.: S524692

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The following table summarizes the core analytical method and its validation parameters as established in the rat plasma study [1].

Aspect	Description
Analytical Technique	Liquid Chromatography-Mass Spectrometry (LC-MS)
Chromatographic Column	Kromasil C18 (150 mm × 4.6 mm i.d., 5 µm particle size)
Mobile Phase	Acetonitrile–water–formic acid (23.5:76.5:0.1, v/v/v)
Flow Rate	0.8 mL/min (isocratic)
Plasma Extraction	Liquid-liquid extraction (LLE) with ethyl acetate
Calibration Range	5 – 2,500 ng/mL
Mean Recovery	85.0 ± 8.0%
Matrix Effect	90.0% - 110.0%

This table summarizes the key performance metrics of the validated bioanalytical method [1].

Validation Parameter	Result
Linearity (r)	0.9955
Intraday Precision	< 11.8%
Interday Precision	< 6.6%
Accuracy	Within $\pm 5.8\%$

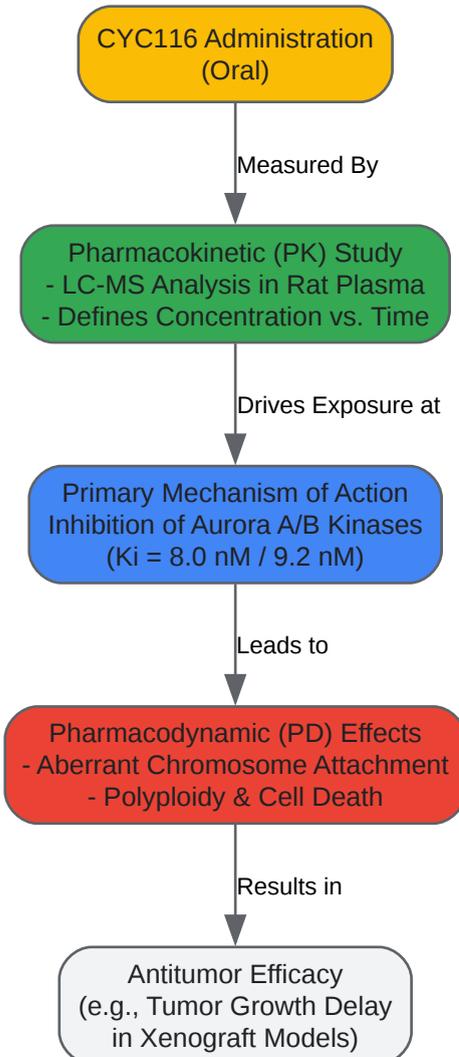
Detailed Experimental Protocol

For researchers seeking to replicate or understand the methodology, here is a detailed breakdown of the experimental procedure [1].

- **Sample Preparation (Plasma Extraction):** Rat plasma samples were processed using **liquid-liquid extraction (LLE)**. **Ethyl acetate** was used as the organic solvent to extract **CYC-116** and likely an internal standard from the plasma matrix. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase or a compatible solvent for LC-MS injection.
- **LC-MS Instrumental Analysis:**
 - **Chromatography:** Separation was achieved on a **Kromasil C18 column** with an isocratic mobile phase of **acetonitrile-water-formic acid (23.5:76.5:0.1)** at a flow rate of **0.8 mL/min**.
 - **Detection:** Detection was performed using a **quadrupole mass spectrometer**. The specific mass-to-charge (m/z) transitions for **CYC-116** were not detailed in the abstract, but this typically involves Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
- **Method Validation:** The method was rigorously validated according to standard bioanalytical guidelines. The validation confirmed the method was linear across the range of **5 to 2500 ng/mL**, with precision (both intra-day and inter-day) and accuracy well within acceptable limits for bioanalysis. The extraction efficiency (recovery) and minimal matrix effects further supported the method's reliability.

Research Context and Additional Insights

To help situate the pharmacokinetic data within the broader research on **CYC-116**, the following diagram outlines the compound's mechanism and the role of its PK study.



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Furthermore, integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling has provided deeper insights into how CYC116 exerts its effects [2] [3]:

- A **critical peak plasma concentration** of CYC116 is required to induce aberrant kinetochore-microtubule attachments in cells [2] [3].
- The **proportion of damaged cells** is associated with the total time the plasma concentration remains above this threshold, not just the peak level [2] [3].
- A **strong saturation effect** on efficacy is predicted, meaning that increasing the dose beyond a certain point may not yield significantly greater antitumor effects [2] [3].

A Note on Current Information

The specific rat plasma PK study referenced was published in 2012 [1], and the compound was noted as being in **Phase 1 clinical trials** at that time [4] [5]. I was unable to locate more recent public-domain pharmacokinetic studies for CYC116 in the current search. Its development status in later-stage clinical trials is unclear.

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References

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To cite this document: Smolecule. [Pharmacokinetic Study Data and Protocol]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524692#cyc116-rat-plasma-pharmacokinetic-study>]

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